molecular formula C8H6ClN3O2 B12953926 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Cat. No.: B12953926
M. Wt: 211.60 g/mol
InChI Key: WKTMLYYTXXUGTK-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 4-position and a methyl group at the 3-position further defines its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves the reaction of 5-amino-3-methyl-1H-pyrazole with a suitable pyridine derivative. One common method includes the use of diethyl ethoxymethylenemalonate, followed by cyclization and chlorination steps . The reaction conditions often involve refluxing in solvents such as acetic acid or dioxane, with the addition of reagents like phosphorus oxychloride to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact .

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these proteins, inhibiting their activity and thereby modulating various biological pathways . This inhibition can lead to therapeutic effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

4-chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H6ClN3O2/c1-3-6-4(9)2-5(8(13)14)10-7(6)12-11-3/h2H,1H3,(H,13,14)(H,10,11,12)

InChI Key

WKTMLYYTXXUGTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=NC2=NN1)C(=O)O)Cl

Origin of Product

United States

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